molecular formula C11H23NO B14672864 Butyramide, N-(4-heptyl)- CAS No. 40754-93-6

Butyramide, N-(4-heptyl)-

Cat. No.: B14672864
CAS No.: 40754-93-6
M. Wt: 185.31 g/mol
InChI Key: LUMTXZJTGMBMOV-UHFFFAOYSA-N
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Description

However, based on nomenclature conventions and structural analogs in the literature, it is inferred to be a butyramide derivative with a heptyl group substituted at the nitrogen atom or the 4-position of a phenyl ring. For clarity, this analysis assumes the compound shares structural similarities with the N-acylated sulfonamide phenyl derivatives reported in , specifically (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)heptanamide (5d). This compound features a heptanoyl chain (C7) attached to a phenyl-sulfamoyl-tetrahydrofuran scaffold. Key properties include a melting point of 143–144°C, optical rotation [α]D = +4.7°, and a molecular weight of 355.4 g/mol (C16H23N2O5S) .

Properties

CAS No.

40754-93-6

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-heptan-4-ylbutanamide

InChI

InChI=1S/C11H23NO/c1-4-7-10(8-5-2)12-11(13)9-6-3/h10H,4-9H2,1-3H3,(H,12,13)

InChI Key

LUMTXZJTGMBMOV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NC(=O)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to produce butyramide.

    Reaction of Butyryl Chloride with Ammonium Salts: In this method, butyryl chloride reacts with ammonium

Chemical Reactions Analysis

Hydrolysis Reactions

Butyramide, N-(4-heptyl)- undergoes hydrolysis under acidic or basic conditions, yielding butyric acid and 4-heptylamine. Key parameters include:

Condition Temperature Solvent Products Yield
Acidic (H₂SO₄, HCl)60–80°CDichloromethaneButyric acid + 4-heptylamine~75–85%
Basic (NaOH, KOH)60–80°CTolueneButyric acid + 4-heptylamine~70–80%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the heptyl chain minimally affecting reaction kinetics compared to shorter-chain analogues . Elevated temperatures and polar aprotic solvents optimize yields by enhancing nucleophile activity.

Catalytic Hydrogenation

Manganese-catalyzed deoxygenative hydrogenation of Butyramide, N-(4-heptyl)- produces secondary amines under high-pressure H₂. A representative study using the manganese PNP complex Mn-I and B(C₆F₅)₃ as a Lewis acid reported:

Catalyst Additive H₂ Pressure Temperature Time Product Yield
Mn-I B(C₆F₅)₃ (1.5 eq)50 bar150°C72 hN-heptylbutylamine89%

This reaction selectively cleaves the C–O bond without C–N bond scission, demonstrating utility in synthesizing structurally complex amines . Mechanistic studies suggest a pathway involving hydride transfer to the amide carbonyl, followed by Lewis acid-assisted deoxygenation .

Biological Interactions

Butyramide derivatives exhibit synergistic effects with antibiotics. For example, N -(2-pyrimidinyl) butyramide enhances tobramycin (TOB) efficacy against Pseudomonas aeruginosa biofilms:

  • Biofilm Inhibition :

    • TOB alone reduces biofilm biomass by 59.3%.

    • TOB + N -(2-pyrimidinyl) butyramide reduces biomass by 87.3% .

This synergy arises from downregulation of efflux pump genes (mexD, mexE) and disruption of biofilm integrity, enabling deeper antibiotic penetration . While not directly tested on N-(4-heptyl)-butyramide, structural similarities suggest comparable potential .

Thermochemical Stability

Butyramide, N-(4-heptyl)- exhibits stability under standard conditions but sublimes at elevated temperatures:

Property Value Method
Sublimation enthalpy (ΔsubH°)82 ± 4 kJ/molThermogravimetry
Boiling point489.2 KNIST data

The compound’s stability in non-polar solvents (e.g., toluene, dichloromethane) facilitates its use in high-temperature reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acyl Chain Length Variations ()

Compounds 5a–5d in differ in acyl chain length (C4–C7) attached to the phenyl-sulfamoyl-tetrahydrofuran scaffold. A comparative summary is provided below:

Property 5a (Butyramide, C4) 5b (Pentanamide, C5) 5c (Hexanamide, C6) 5d (Heptanamide, C7)
Molecular Formula C14H19N2O5S C15H21N2O5S C16H23N2O5S C17H25N2O5S
Molecular Weight (g/mol) 327.4 341.4 355.4 369.4
Yield (%) 51.0 45.4 48.3 45.4
Melting Point (°C) 180–182 174–176 142–143 143–144
[α]D (c in MeOH) +4.5° (0.10) +5.7° (0.08) +6.4° (0.10) +4.7° (0.10)

Key Observations :

  • Melting Points : Decrease with increasing acyl chain length (C4 > C5 > C6 ≈ C7), likely due to reduced crystallinity from longer hydrophobic chains .
  • Optical Rotation : Highest for hexanamide (5c), suggesting chain length influences chiral center interactions.
  • Synthesis Yields : Comparable (45–51%), indicating similar reactivity despite chain length differences.
Cytotoxicity ()

N-((2S,3S,E)-3-hydroxyheptadec-4-en-2-yl)butyramide (a butyramide derivative with a hydroxyalkenyl chain) demonstrated cytotoxicity against PC-3 prostate cancer cells (IC50 = 6.06 µM) . While chain length impacts activity, the presence of polar groups (e.g., hydroxyl) may enhance target binding compared to purely aliphatic chains.

Antiulcer Activity ()

N-(4-Benzyloxy-phenyl)-4-(1H-benzimidazole-2-sulfinyl)-butyramide exhibited significant antiulcer activity . Substituents on the phenyl ring (e.g., benzyloxy, benzimidazole-sulfinyl) contribute to pharmacological effects, unlike the tetrahydrofuran-sulfamoyl group in 5a–5d.

Enzymatic Hydrolysis ()

N-(4-Nitrophenyl)-butyramide is hydrolyzed by serine hydrolases (e.g., CALB lipase) with mechanistic similarities across enzymes . Substrate solubility challenges (requiring DMSO co-solvent) highlight limitations for short-chain butyramides in aqueous systems.

Regulatory and Pharmacological Profiles ()

N-(4-Methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide (para-methoxybutyryl fentanyl) is a Schedule I controlled substance due to opioid receptor activity . This underscores the pharmacological risks of certain N-substituted butyramides, contrasting with non-opioid analogs like 5a–5d.

Physicochemical Properties of Hydroxy-Substituted Analogs ()

4-Hydroxy-N-(2-hydroxyethyl)butyramide (C6H13NO3, MW 147.17) has polar hydroxyl groups, enhancing water solubility compared to hydrophobic heptanamide derivatives . Such structural modifications are critical for tuning pharmacokinetic properties.

Research Findings and Implications

  • Synthetic Flexibility : Butyramide derivatives are synthesized via N-acylation (e.g., butyryl chloride with amines) with yields >45% .
  • Structure-Activity Relationships (SAR) :
    • Longer acyl chains reduce melting points but may improve membrane permeability.
    • Polar substituents (e.g., hydroxyl, benzimidazole) enhance target engagement in biological systems .
  • Regulatory Considerations : N-Arylpiperidinyl butyramides are controlled substances, necessitating careful structural design to avoid regulatory overlap .

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